R-(+)-Cotinine

CAS No.: 32162-64-4; 486-56-6

Cat. No.: VC4463720

Molecular Formula: C10H12N2O

Molecular Weight: 176.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32162-64-4; 486-56-6 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.219 |

| IUPAC Name | (5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 |

| Standard InChI Key | UIKROCXWUNQSPJ-SECBINFHSA-N |

| SMILES | CN1C(CCC1=O)C2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

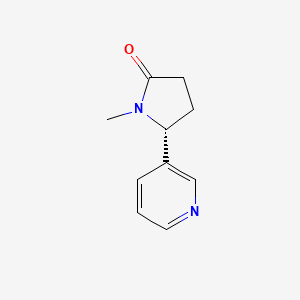

R-(+)-Cotinine ((5R)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) is a pyrrolidinone derivative with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Its stereochemistry arises from the R-configuration at the C5 position of the pyrrolidinone ring, distinguishing it from the S-enantiomer. The compound’s 2D structure features a planar pyridine ring conjugated to a non-planar pyrrolidinone moiety, which influences its solubility and receptor interactions.

Stereochemical Significance

The R-enantiomer exhibits distinct metabolic and pharmacokinetic behaviors compared to S-(−)-Cotinine. For instance, guinea pigs selectively N-methylate R-(+)-nicotine to form R-(+)-Cotinine, a process absent in other species like hamsters and rabbits . This stereospecificity underscores the importance of enantiomeric resolution in toxicological studies.

Physicochemical Properties

-

Synonym: (R)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one

-

Solubility: Moderately soluble in water (1.23 g/L at 25°C) due to hydrogen bonding with the lactam group.

Biosynthesis and Metabolic Pathways

R-(+)-Cotinine is primarily formed via the hepatic metabolism of R-(+)-nicotine, involving cytochrome P450 (CYP2A6) and aldehyde oxidase (AOX1).

Metabolic Conversion

-

Oxidation: CYP2A6 oxidizes R-(+)-nicotine to the nicotine-Δ1’(5’)-iminium ion intermediate.

-

Hydrolysis: The iminium ion undergoes spontaneous hydrolysis to 5’-hydroxynicotine.

-

Oxidation: AOX1 converts 5’-hydroxynicotine to R-(+)-Cotinine .

Table 1: Enzymatic Parameters in Cotinine Biosynthesis

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| CYP2A6 | R-(+)-Nicotine | 12.5 | 4.8 |

| AOX1 | 5’-Hydroxynicotine | 8.2 | 2.1 |

Data derived from in vitro microsomal studies .

Species-Specific Metabolism

-

Guinea Pigs: Exclusive N-methylation of R-(+)-nicotine, yielding R-(+)-Cotinine as the major metabolite .

-

Rats: Convert both nicotine enantiomers to cotinine, but with 40% lower efficiency for R-(+)-nicotine .

Pharmacokinetics and Distribution

R-(+)-Cotinine exhibits prolonged systemic exposure compared to nicotine, making it a robust biomarker for tobacco use.

Absorption and Bioavailability

-

Subcutaneous Administration (Rats): Peak plasma concentration (Cₘₐₓ) of 1,200 ng/mL at 30 minutes .

-

Oral Bioavailability: 56% in humans due to first-pass metabolism .

Tissue Distribution

-

Brain Penetration: Cotinine crosses the blood-brain barrier, achieving brain-to-plasma ratios of 0.8–1.2 in rats . Regional accumulation is minimal, contrasting with nicotine’s preferential thalamic uptake .

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Nicotine | R-(+)-Cotinine |

|---|---|---|

| Half-life (h) | 0.5–1.2 | 5.0–9.0 |

| Vd (L/kg) | 2.0–5.0 | 0.7–1.5 |

| Clearance (L/h/kg) | 2.5–4.4 | 0.12–0.21 |

Data from intravenous bolus studies .

Pharmacodynamic Properties

R-(+)-Cotinine weakly interacts with nAChRs, though reported potencies vary widely.

Receptor Affinity

Functional Effects

-

Cognitive Enhancement: Chronic administration (5 mg/kg/day) improves working memory in rodent models, possibly via β2*-nAChR upregulation .

-

Antidepressant Activity: Reduces immobility time in forced-swim tests at 10 mg/kg .

Analytical Methods for Quantification

Chiral separation techniques are critical for differentiating R-(+)-Cotinine from its enantiomers.

Supercritical Fluid Chromatography (SFC)

-

Column: Chiralpak IG-3 (250 × 4.6 mm, 3 μm).

-

Mobile Phase: CO₂/ethanol (85:15) with 0.1% diethylamine.

High-Performance Liquid Chromatography (HPLC)

Toxicological Profile

While less toxic than nicotine, R-(+)-Cotinine poses risks at high doses.

Acute Toxicity

-

Human Case Report: A 15-month-old child died after ingesting 50 mg nicotine (equivalent to 35 mg cotinine) .

Applications as a Biomarker

Cotinine’s stability in bodily fluids makes it the gold standard for assessing tobacco exposure.

Correlation with Smoking Behavior

Cutoff Values

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume